H-Asp-Pen(1)-Phe-D-Trp-Dab-Tyr-Cys(1)-Val-OH
Overview
Description
“H-Asp-Pen(1)-Phe-D-Trp-Dab-Tyr-Cys(1)-Val-OH” is a synthetic peptide composed of several amino acids. Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes. This particular peptide may have specific applications in research, medicine, or industry, depending on its structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of peptides like “H-Asp-Pen(1)-Phe-D-Trp-Dab-Tyr-Cys(1)-Val-OH” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removal of the protecting group from the amino terminus.
Coupling: Addition of the next amino acid using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Cleavage: Final removal of the peptide from the resin and deprotection of side chains using a cleavage cocktail, often containing trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). Automation and optimization of reaction conditions are crucial for high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used for purification.
Chemical Reactions Analysis
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Formation of disulfide bonds between cysteine residues.
Reduction: Breaking of disulfide bonds.
Substitution: Modification of side chains or terminal groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Use of specific reagents for targeted modifications, such as acylation or alkylation agents.
Major Products Formed
The major products depend on the specific reactions and conditions. For example, oxidation of cysteine residues forms disulfide-linked peptides, while reduction breaks these bonds.
Scientific Research Applications
Peptides like “H-Asp-Pen(1)-Phe-D-Trp-Dab-Tyr-Cys(1)-Val-OH” have diverse applications:
Chemistry: Used as building blocks for more complex molecules or as catalysts.
Biology: Studied for their role in signaling pathways, enzyme inhibition, or as molecular probes.
Medicine: Potential therapeutic agents for diseases, including cancer, infections, and metabolic disorders.
Industry: Used in the development of biomaterials, cosmetics, and food additives.
Mechanism of Action
The mechanism of action of a peptide depends on its structure and target. Peptides can interact with receptors, enzymes, or other proteins, modulating biological pathways. For example, they may inhibit enzyme activity by binding to the active site or mimic natural ligands to activate receptors.
Comparison with Similar Compounds
Similar Compounds
H-Asp-Phe-D-Trp-Dab-Tyr-Val-OH: A similar peptide without the Pen and Cys residues.
H-Asp-Pen(1)-Phe-D-Trp-Dab-Tyr-Val-OH: A variant lacking the Cys residue.
Uniqueness
The presence of specific amino acids like Pen and Cys in “H-Asp-Pen(1)-Phe-D-Trp-Dab-Tyr-Cys(1)-Val-OH” may confer unique properties, such as the ability to form disulfide bonds, influencing its stability and activity.
Properties
IUPAC Name |
(2S)-2-[[(4R,7S,10S,13R,16S,19R)-19-[[(2S)-2-amino-3-carboxypropanoyl]amino]-10-(2-aminoethyl)-16-benzyl-7-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-20,20-dimethyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-methylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H64N10O12S2/c1-26(2)40(49(71)72)59-47(69)38-25-73-74-50(3,4)41(60-42(64)32(52)23-39(62)63)48(70)57-36(20-27-10-6-5-7-11-27)44(66)56-37(22-29-24-53-33-13-9-8-12-31(29)33)46(68)54-34(18-19-51)43(65)55-35(45(67)58-38)21-28-14-16-30(61)17-15-28/h5-17,24,26,32,34-38,40-41,53,61H,18-23,25,51-52H2,1-4H3,(H,54,68)(H,55,65)(H,56,66)(H,57,70)(H,58,67)(H,59,69)(H,60,64)(H,62,63)(H,71,72)/t32-,34-,35-,36-,37+,38-,40-,41+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRELVPJTCGYTSS-XKDXTNGGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C1CSSC(C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)CCN)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)NC(=O)C(CC(=O)O)N)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)[C@@H]1CSSC([C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)CCN)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)NC(=O)[C@H](CC(=O)O)N)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H64N10O12S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1061.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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